molecular formula C20H22FN3O B4142913 1-[3-[4-(Dimethylamino)phenyl]-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

1-[3-[4-(Dimethylamino)phenyl]-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No.: B4142913
M. Wt: 339.4 g/mol
InChI Key: NOBALSNSCSXDIN-UHFFFAOYSA-N
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Description

1-[3-[4-(Dimethylamino)phenyl]-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a propionyl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(Dimethylamino)phenyl]-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Propionyl Group: The propionyl group is added through an acylation reaction using propionyl chloride.

    Addition of the Dimethylaniline Moiety: The final step involves the reaction of the intermediate with N,N-dimethylaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propionyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-[3-[4-(Dimethylamino)phenyl]-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Industry: It is used in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 1-[3-[4-(Dimethylamino)phenyl]-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)propanoic acid: Shares the fluorophenyl group but lacks the pyrazole and dimethylaniline moieties.

    4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridine: Contains a similar pyrazole ring but differs in the substituents attached to it.

Uniqueness

1-[3-[4-(Dimethylamino)phenyl]-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is unique due to its combination of a fluorophenyl group, a propionyl group, and a dimethylaniline moiety, which together confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-[3-[4-(dimethylamino)phenyl]-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c1-4-20(25)24-19(15-7-11-17(12-8-15)23(2)3)13-18(22-24)14-5-9-16(21)10-6-14/h5-12,19H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBALSNSCSXDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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